2-(Pentan-2-yl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are used widely by medicinal chemists, and they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The introduction of heteroatomic fragments in these molecules is not a random choice .Physical and Chemical Properties Analysis
2-(Pentan-2-yl)pyrrolidine has a boiling point of 188°C and a melting point of -59°C. Its molecular weight is 141.26 g/mol . This compound is stable under normal conditions, but it can react with oxidizing agents and acids.Scientific Research Applications
Pyrrolidine in Drug Discovery
2-(Pentan-2-yl)pyrrolidine, as part of the pyrrolidine family, plays a significant role in medicinal chemistry. The pyrrolidine ring is a common scaffold in drug discovery due to its versatile chemical properties, including the ability to explore pharmacophore space efficiently due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These characteristics are critical for designing compounds with target selectivity and diverse biological profiles. The review by Petri et al. (2021) highlights the importance of pyrrolidine derivatives in developing drugs for various diseases, emphasizing the structure-activity relationship (SAR) and the influence of stereoisomers on biological activity (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Synthetic Strategies and Biological Activity
Pyrrolidine-based compounds, including those related to this compound, are synthesized through various strategies, such as ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. These synthetic approaches allow for the creation of compounds with a range of biological activities. The review also discusses the significant feature of pyrrolidine rings: stereogenicity, which can lead to different biological profiles depending on the spatial orientation of substituents. This aspect is crucial for medicinal chemists in the design of new compounds (Petri et al., 2021).
Mechanism of Action
Target of Action
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets of these compounds can vary greatly depending on their structure and functional groups.
Mode of Action
The mode of action of pyrrolidine derivatives can also vary widely. They can interact with their targets in numerous ways, leading to a variety of biological effects .
Biochemical Pathways
Pyrrolidine derivatives can affect various biochemical pathways. For example, some pyrrolidine derivatives are involved in the biosynthesis of tetramates in microorganisms .
Pharmacokinetics
The pharmacokinetics of pyrrolidine derivatives can be influenced by many factors, including their structure, the route of administration, and the individual’s metabolism .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can range from antibiotic, antitumor, antifungal, and antiviral activities .
Action Environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are of great interest to the chemistry community . They are incorporated in bioactive molecules with target selectivity . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrrolidine derivative and the biomolecule it interacts with .
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other pyrrolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other pyrrolidine derivatives have been shown to have varying effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Other pyrrolidine derivatives have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other pyrrolidine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Other pyrrolidine derivatives have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Other pyrrolidine derivatives have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-pentan-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-5-8(2)9-6-4-7-10-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCHPPILTWOTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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